molecular formula C5H4ClNO2S B1521154 4-(Chloromethyl)-2-nitrothiophene CAS No. 1092561-29-9

4-(Chloromethyl)-2-nitrothiophene

Cat. No.: B1521154
CAS No.: 1092561-29-9
M. Wt: 177.61 g/mol
InChI Key: NTWWIHRRMAEXMG-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-nitrothiophene is an organic compound characterized by a thiophene ring substituted with a chloromethyl group at the 4-position and a nitro group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • From Thiophene Derivatives: One common method involves the chloromethylation of 2-nitrothiophene using formaldehyde and hydrochloric acid under acidic conditions.

  • From Thiophene Sulfides: Another approach is the nitration of 4-(chloromethyl)thiophene followed by oxidation to introduce the nitro group at the 2-position.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction parameters to optimize the synthesis.

Types of Reactions:

  • Oxidation: The nitro group can be further oxidized to produce derivatives such as dinitro compounds.

  • Reduction: The nitro group can be reduced to an amine, leading to the formation of 4-(chloromethyl)-2-thiophenamine.

  • Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Dinitro Derivatives: Resulting from further oxidation of the nitro group.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Substitution Products: Various derivatives formed by nucleophilic substitution at the chloromethyl group.

Scientific Research Applications

4-(Chloromethyl)-2-nitrothiophene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of bioactive compounds.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(chloromethyl)-2-nitrothiophene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and interactions would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-(Chloromethyl)thiophene: Lacks the nitro group, resulting in different reactivity and applications.

  • 2-Nitrothiophene: Lacks the chloromethyl group, leading to distinct chemical properties.

  • 4-(Chloromethyl)benzoic Acid: Contains a benzene ring instead of a thiophene ring, affecting its reactivity and applications.

Uniqueness: 4-(Chloromethyl)-2-nitrothiophene is unique due to the combination of the nitro and chloromethyl groups on the thiophene ring, which imparts specific chemical properties and reactivity not found in the similar compounds listed above.

Properties

IUPAC Name

4-(chloromethyl)-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWWIHRRMAEXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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